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molecular formula C6H8O2 B1347647 3-Cyclopentene-1-carboxylic acid CAS No. 7686-77-3

3-Cyclopentene-1-carboxylic acid

Cat. No. B1347647
M. Wt: 112.13 g/mol
InChI Key: XVSYDLITVYBCBD-UHFFFAOYSA-N
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Patent
US07192968B2

Procedure details

3-Cyclopentenecarboxylic acid (J. Org. Chem., 1984, Vol. 49, p. 928) (2.42 g) was dissolved in methanol (8 ml) and 2,2-dimethoxypropane (32 ml), and trimethylsilyl chloride (253 μl) was added dropwise to stir the mixture at room temperature for 6.5 hours. The solvent was distilled off under reduced pressure, and the residue was dissolved in dichloromethane (50 ml), to which m-chloroperbenzoic acid (70%, 4.93 g) was added under ice cooling. After the mixture was heated to room temperature and stirred for 5 hours, a saturated aqueous solution of sodium hydrogencarbonate was added to separate an organic layer. The organic layer was washed with a saturated aqueous solution of sodium hydrogencarbonate and then dried over anhydrous sodium sulfate. The organic layer was concentrated under reduced pressure, and the residue was purified by column chromatography on silica gel (hexane:ethyl acetate=2:1) to obtain the title compound (1.59 g) as a colorless oil.
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
253 μL
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:6]([OH:8])=[O:7])[CH2:5]C=[CH:3][CH2:2]1.[CH3:9][Si](Cl)(C)C.[CH3:14][OH:15]>COC(OC)(C)C>[O:15]1[CH:3]2[CH2:2][CH:1]([C:6]([O:8][CH3:9])=[O:7])[CH2:5][CH:14]12

Inputs

Step One
Name
Quantity
2.42 g
Type
reactant
Smiles
C1(CC=CC1)C(=O)O
Name
Quantity
8 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
253 μL
Type
reactant
Smiles
C[Si](C)(C)Cl
Name
Quantity
32 mL
Type
solvent
Smiles
COC(C)(C)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir the mixture at room temperature for 6.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in dichloromethane (50 ml), to which m-chloroperbenzoic acid (70%, 4.93 g)
ADDITION
Type
ADDITION
Details
was added under ice cooling
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture was heated to room temperature
STIRRING
Type
STIRRING
Details
stirred for 5 hours
Duration
5 h
ADDITION
Type
ADDITION
Details
a saturated aqueous solution of sodium hydrogencarbonate was added
CUSTOM
Type
CUSTOM
Details
to separate an organic layer
WASH
Type
WASH
Details
The organic layer was washed with a saturated aqueous solution of sodium hydrogencarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel (hexane:ethyl acetate=2:1)

Outcomes

Product
Details
Reaction Time
6.5 h
Name
Type
product
Smiles
O1C2C1CC(C2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.59 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07192968B2

Procedure details

3-Cyclopentenecarboxylic acid (J. Org. Chem., 1984, Vol. 49, p. 928) (2.42 g) was dissolved in methanol (8 ml) and 2,2-dimethoxypropane (32 ml), and trimethylsilyl chloride (253 μl) was added dropwise to stir the mixture at room temperature for 6.5 hours. The solvent was distilled off under reduced pressure, and the residue was dissolved in dichloromethane (50 ml), to which m-chloroperbenzoic acid (70%, 4.93 g) was added under ice cooling. After the mixture was heated to room temperature and stirred for 5 hours, a saturated aqueous solution of sodium hydrogencarbonate was added to separate an organic layer. The organic layer was washed with a saturated aqueous solution of sodium hydrogencarbonate and then dried over anhydrous sodium sulfate. The organic layer was concentrated under reduced pressure, and the residue was purified by column chromatography on silica gel (hexane:ethyl acetate=2:1) to obtain the title compound (1.59 g) as a colorless oil.
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
253 μL
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:6]([OH:8])=[O:7])[CH2:5]C=[CH:3][CH2:2]1.[CH3:9][Si](Cl)(C)C.[CH3:14][OH:15]>COC(OC)(C)C>[O:15]1[CH:3]2[CH2:2][CH:1]([C:6]([O:8][CH3:9])=[O:7])[CH2:5][CH:14]12

Inputs

Step One
Name
Quantity
2.42 g
Type
reactant
Smiles
C1(CC=CC1)C(=O)O
Name
Quantity
8 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
253 μL
Type
reactant
Smiles
C[Si](C)(C)Cl
Name
Quantity
32 mL
Type
solvent
Smiles
COC(C)(C)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir the mixture at room temperature for 6.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in dichloromethane (50 ml), to which m-chloroperbenzoic acid (70%, 4.93 g)
ADDITION
Type
ADDITION
Details
was added under ice cooling
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture was heated to room temperature
STIRRING
Type
STIRRING
Details
stirred for 5 hours
Duration
5 h
ADDITION
Type
ADDITION
Details
a saturated aqueous solution of sodium hydrogencarbonate was added
CUSTOM
Type
CUSTOM
Details
to separate an organic layer
WASH
Type
WASH
Details
The organic layer was washed with a saturated aqueous solution of sodium hydrogencarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel (hexane:ethyl acetate=2:1)

Outcomes

Product
Details
Reaction Time
6.5 h
Name
Type
product
Smiles
O1C2C1CC(C2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.59 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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